molecular formula C14H10Cl2N2O3 B13379891 2,4-dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide

2,4-dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide

Cat. No.: B13379891
M. Wt: 325.1 g/mol
InChI Key: MCCIKTDFOOHMEY-REZTVBANSA-N
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Description

2,4-Dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide is a benzohydrazone derivative characterized by a benzohydrazide core substituted with chlorine atoms at positions 2 and 4, and a 2,3-dihydroxybenzylidene moiety. This compound is synthesized via condensation reactions between 2,4-dichlorobenzohydrazide and 2,3-dihydroxybenzaldehyde under acidic conditions. Structural confirmation is typically achieved through spectroscopic methods (1H/13C NMR, HRMS) and X-ray crystallography . Its high melting point (>300°C) reflects strong intermolecular hydrogen bonding and aromatic stacking interactions .

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10Cl2N2O3/c15-9-4-5-10(11(16)6-9)14(21)18-17-7-8-2-1-3-12(19)13(8)20/h1-7,19-20H,(H,18,21)/b17-7+

InChI Key

MCCIKTDFOOHMEY-REZTVBANSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 2,3-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Hydroxyl Group Position

The position of hydroxyl groups on the benzylidene moiety significantly influences properties:

  • 2,3-Dihydroxybenzylidene derivatives (e.g., the target compound and compound 23 ) exhibit strong intramolecular hydrogen bonding (O–H···N), enhancing thermal stability (melting points >300°C).

Halogen and Electron-Withdrawing Groups

  • Chlorine substituents (e.g., 2,4-dichloro in the target compound) increase lipophilicity and antimicrobial activity by disrupting bacterial membranes .
  • Nitro and methoxy groups (e.g., compound 3 in ) enhance electron-withdrawing effects, boosting antimicrobial efficacy against Escherichia coli (surpassing tetracycline) .

Table 1: Comparative Data for Selected Benzohydrazone Derivatives

Compound Name Substituents (Benzohydrazide) Substituents (Benzylidene) Melting Point (°C) Key Biological Activity
Target Compound 2,4-Dichloro 2,3-Dihydroxy >300 Antimicrobial
(E)-N'-(3,4-Dihydroxybenzylidene) Derivative 24 4-(Oxadiazolyl) 3,4-Dihydroxy 283–285 Antioxidant potential
2,4-Dichloro-N'-(2-Hydroxy-3-Methoxy-5-Nitro) 2,4-Dichloro 2-Hydroxy-3-Methoxy-5-Nitro N/A Antimicrobial (vs. E. coli)
N'-(2,4-Dichlorobenzylidene)-3,4,5-Trimethoxy 3,4,5-Trimethoxy 2,4-Dichloro N/A Moderate antimicrobial

Antimicrobial Activity

The target compound’s dichloro and 2,3-dihydroxy groups synergize to disrupt bacterial cell walls. Similar compounds with electron-withdrawing substituents (e.g., compound 3 in ) show enhanced activity against Gram-negative bacteria due to increased membrane permeability . In contrast, derivatives with methoxy groups (e.g., 3,4,5-trimethoxybenzohydrazide) exhibit reduced potency, highlighting the importance of polar substituents .

Antioxidant and Metal Chelation Properties

Compounds with 3,4-dihydroxybenzylidene moieties (e.g., compound 24 ) demonstrate superior radical scavenging activity compared to 2,3-dihydroxy analogs, attributed to the catechol structure’s redox activity.

Structural and Crystallographic Insights

X-ray studies reveal that the target compound adopts an E-configuration about the hydrazone C=N bond, stabilized by intramolecular O–H···N hydrogen bonds. Similar derivatives (e.g., compound 1 in ) exhibit π-π stacking between aromatic rings, contributing to crystalline stability .

Biological Activity

2,4-Dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of 2,3-dihydroxybenzaldehyde with 2,4-dichlorobenzohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the hydrazone linkage.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties and cytotoxic effects.

Antimicrobial Activity

  • Inhibition of Mycobacterium tuberculosis : Research indicates that hydrazone derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) as low as 4 µM against M. tuberculosis and 16 µM against M. kansasii .
  • Broad Spectrum Antimicrobial Effects : The compound has been tested against various bacterial strains and fungi. It demonstrated notable efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from ≤0.49 to 3.9 µM for certain derivatives .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using mammalian cell lines. In studies evaluating its cytotoxicity:

  • The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells at concentrations below 100 µM .

Study 1: Antimicrobial Evaluation

A study conducted on a series of hydrazone derivatives found that those with a 5-chloro-2-hydroxybenzylidene scaffold displayed remarkable antimicrobial activity without significant cytotoxic effects on HepG2 cells at concentrations up to 100 µM . This suggests that structural modifications can enhance biological activity while maintaining safety profiles.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of hydroxyl groups on the benzylidene moiety significantly influences the antimicrobial potency of hydrazones. Compounds with multiple hydroxyl substituents demonstrated enhanced binding affinity to target enzymes like tyrosinase, resulting in increased inhibitory activity .

Research Findings Summary Table

Compound Target Pathogen MIC (µM) Cytotoxicity
Hydrazone AMycobacterium tuberculosis4Non-toxic up to 100 µM
Hydrazone BM. kansasii16Moderate toxicity
Hydrazone CMRSA≤0.49Non-toxic
Hydrazone DCandida glabrata≤3.9Non-toxic

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